molecular formula C7H11N3O2 B14861725 1-Isobutyl-1H-1,2,3-triazole-4-carboxylic acid

1-Isobutyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B14861725
M. Wt: 169.18 g/mol
InChI Key: XBPGVWVFWCBSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-METHYLPROPYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a carboxylic acid group attached to the triazole ring, along with a 2-methylpropyl substituent. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHYLPROPYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpropan-1-amine with an azide compound under acidic conditions to form the triazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-METHYLPROPYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-(2-METHYLPROPYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-METHYLPROPYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The carboxylic acid group may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1H-1,2,3-Triazole-4-carboxylic acid: Lacks the 2-methylpropyl substituent.

    1-(2-Methylpropyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group.

    1-(2-Methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid: Different triazole isomer.

Uniqueness: 1-(2-METHYLPROPYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is unique due to the combination of its triazole ring, carboxylic acid group, and 2-methylpropyl substituent. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

1-(2-methylpropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-5(2)3-10-4-6(7(11)12)8-9-10/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

XBPGVWVFWCBSIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(N=N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.